molecular formula C5H5BrN2O B2532105 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde CAS No. 56481-32-4

4-bromo-2-methyl-1H-imidazole-5-carbaldehyde

Cat. No.: B2532105
CAS No.: 56481-32-4
M. Wt: 189.012
InChI Key: IFOPBULHZKLANX-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound that features a bromine atom, a methyl group, and an aldehyde functional group attached to an imidazole ring

Scientific Research Applications

4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Safety and Hazards

The safety information for 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde includes hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde typically involves the bromination of 2-methylimidazole followed by formylation. One common method includes:

    Bromination: 2-Methylimidazole is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane to introduce the bromine atom at the 4-position.

    Formylation: The brominated product is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: 4-bromo-2-methyl-1H-imidazole-5-carboxylic acid.

    Reduction: 4-bromo-2-methyl-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
  • 2-Bromo-4-methyl-1H-imidazole-5-carbaldehyde
  • 4-Chloro-2-methyl-1H-imidazole-5-carbaldehyde

Comparison: 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

5-bromo-2-methyl-1H-imidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-7-4(2-9)5(6)8-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOPBULHZKLANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56481-32-4
Record name 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)imidazole-5-carbaldehyde (18.5 g) was dissolved in ethanol (80 ml) and 6N hydrochloric acid (80 ml) was added. The mixture was refluxed under heating for 1 hr. The solvent was evaporated under reduced pressure and saturated aqueous sodium hydrogencarbonate solution was added under ice-cooling until the mixture assumed weak alkalinity. The precipitated crystals were collected by filtration, and the crystals were washed with methanol and heat-dried under reduced pressure to give 5-bromo-2-methylimidazole-4-carbaldehyde (9.17 g) as white crystals.
Name
4-Bromo-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)imidazole-5-carbaldehyde
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

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